molecular formula C20H14O3 B1672842 Florantyrone CAS No. 519-95-9

Florantyrone

Cat. No. B1672842
CAS RN: 519-95-9
M. Wt: 302.3 g/mol
InChI Key: QOBAOSCOLAGPKI-UHFFFAOYSA-N
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Description

Florantyrone (also known as fluorantyrone) is a drug used in the treatment of biliary dyskinesia . It is also known as a cholagogue and choleretic .


Synthesis Analysis

Florantyrone is manufactured from fluoranthene and succinic anhydride in the presence of aluminum chloride in a nitrobenzene solution .


Molecular Structure Analysis

Florantyrone has a molecular formula of C20H14O3 . It belongs to the class of organic compounds known as butyrophenones, which are compounds containing 1-phenylbutan-1-one moiety .


Physical And Chemical Properties Analysis

Florantyrone has an average weight of 302.329 and a monoisotopic weight of 302.094294311 . It is soluble in methanol, ethanol, and sodium carbonate .

Scientific Research Applications

Ethnobotanical and Ethnopharmacological Research

Florantyrone's applications in scientific research primarily focus on ethnobotanical and ethnopharmacological studies. Ethnobotanical research investigates the traditional use of plants in different cultures, particularly their use in medicine, while ethnopharmacology studies the medicinal properties of these plants.

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of ingestion, rinse mouth with water and do not induce vomiting . If inhaled, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

4-fluoranthen-8-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-18(9-10-19(22)23)13-7-8-14-15-5-1-3-12-4-2-6-16(20(12)15)17(14)11-13/h1-8,11H,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBAOSCOLAGPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023055
Record name Florantyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN METHANOL, ETHANOL, AQ SOLN OF SODIUM CARBONATE
Record name FLORANTYRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

ALTHOUGH FLORANTYRONE IS PROMOTED AS HYDROCHOLERETIC, OUTPUTS OF BILE & BILE ACIDS ARE INCR PROPORTIONATELY; AT BEST, ITS ACTION IS MILD COMPARED TO THAT OF BILE SALTS.
Record name FLORANTYRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Florantyrone

Color/Form

FINE PLATELETS FROM DIOXANE + ETHANOL

CAS RN

519-95-9
Record name γ-Oxo-8-fluoranthenebutanoic acid
Source CAS Common Chemistry
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Record name Florantyrone [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florantyrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08975
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Record name Florantyrone
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Record name Florantyrone
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Record name FLORANTYRONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name FLORANTYRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

195 °C
Record name Florantyrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLORANTYRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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